molecular formula C24H25N3OS B3533386 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide

2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide

Cat. No. B3533386
M. Wt: 403.5 g/mol
InChI Key: COOVRLWHPNYOCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide, also known as NPT-440 or TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to be effective in treating various B-cell malignancies.

Mechanism of Action

2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide inhibits BTK by binding to its active site, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are important for the survival and proliferation of B-cell malignancies. The inhibition of these pathways ultimately leads to the induction of apoptosis in B-cell malignancies.
Biochemical and Physiological Effects:
2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has been shown to have potent and selective inhibitory activity against BTK, with minimal off-target effects. In preclinical studies, 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has been shown to induce apoptosis in B-cell malignancies, while sparing normal B-cells. In clinical trials, 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has demonstrated promising efficacy and safety profiles, with manageable side effects.

Advantages and Limitations for Lab Experiments

2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has several advantages for lab experiments, including its potency and selectivity for BTK, and its ability to induce apoptosis in B-cell malignancies. However, 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide also has some limitations, including its solubility and stability, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the development of 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide and other BTK inhibitors. One area of focus is the identification of biomarkers that can predict response to BTK inhibitors, which may help to personalize treatment for patients with B-cell malignancies. Another area of focus is the development of combination therapies that can enhance the efficacy of BTK inhibitors, such as the combination of 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide with other targeted agents or immunotherapies. Additionally, the development of more potent and selective BTK inhibitors may further improve the treatment of B-cell malignancies.

Scientific Research Applications

2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various B-cell malignancies, including chronic lymphocytic leukemia, mantle cell lymphoma, and diffuse large B-cell lymphoma. In preclinical studies, 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has been shown to inhibit BTK activity, leading to the inhibition of B-cell receptor signaling and subsequent apoptosis of B-cell malignancies. In clinical trials, 2-(1-naphthyl)-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)acetamide has demonstrated promising efficacy and safety profiles, and is currently being evaluated in combination with other agents for the treatment of B-cell malignancies.

properties

IUPAC Name

2-naphthalen-1-yl-N-[(4-piperidin-1-ylphenyl)carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3OS/c28-23(17-19-9-6-8-18-7-2-3-10-22(18)19)26-24(29)25-20-11-13-21(14-12-20)27-15-4-1-5-16-27/h2-3,6-14H,1,4-5,15-17H2,(H2,25,26,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOVRLWHPNYOCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(C=C2)NC(=S)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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